2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE
Overview
Description
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE is a useful research compound. Its molecular formula is C18H16Cl2N2O6S and its molecular weight is 459.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate is 458.0106128 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Inclusion and Crystal Structures
- Enantioselective Inclusion of Methyl Phenyl Sulfoxides : Crystalline (R)-phenylglycyl-(R)-phenylglycine includes methyl phenyl sulfoxides with high enantioselectivity. This research elucidates the molecular basis for stereoselectivity in inclusion complexes, potentially relevant for understanding the interactions and applications of compounds like 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycylglycinate in stereoselective synthesis or molecular recognition processes (Akazome et al., 2000).
Antiviral and Antitumor Agents
Synthesis and Antiviral Potential : A study on the design and synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes revealed significant antiviral activity against tobacco mosaic virus, indicating the potential for compounds with similar structures to be explored for antiviral applications (Naidu et al., 2012).
Cytotoxicity Evaluation of 4-Benzyl-1,3-Oxazole Derivatives : Research on new 4-benzyl-1,3-oxazole derivatives bearing a 4-(4-chlorophenylsulfonyl)phenyl moiety demonstrated cytotoxic effects on Daphnia magna, highlighting the potential for such compounds in developing new cytotoxic agents (Apostol, 2021).
Glycosylation Reactions
- Glycosyl Triflates Generation for Glycoside Synthesis : The study demonstrates a method for generating glycosyl triflates from thioglycosides, which are then rapidly converted to glycosides. This process could be relevant for the synthesis of complex carbohydrates and glycoconjugates, potentially involving compounds with sulfone functionalities (Crich & Smith, 2000).
Polymer Synthesis and Conductivity
- Synthesis of Highly Sulfonated Poly(thiophenylene) : The creation of poly(thiophenylenesulfonic acid) with high sulfonation levels shows applications in electrolytes and conductive materials, suggesting that related sulfone compounds could be valuable in materials science and engineering for their conductive properties (Miyatake et al., 1997).
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[[2-(benzenesulfonamido)acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O6S/c19-12-6-7-14(15(20)8-12)16(23)11-28-18(25)10-21-17(24)9-22-29(26,27)13-4-2-1-3-5-13/h1-8,22H,9-11H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJCKNNLRZTWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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